molecular formula C22H17N3O3S B2372816 Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate CAS No. 361168-22-1

Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate

Cat. No.: B2372816
CAS No.: 361168-22-1
M. Wt: 403.46
InChI Key: LCOOJVGBHGQIBV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate is a heterocyclic compound combining a thiazole core with quinoline and ester functionalities.

Properties

IUPAC Name

ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-2-28-21(27)19-13-29-22(24-19)25-20(26)16-12-18(14-8-4-3-5-9-14)23-17-11-7-6-10-15(16)17/h3-13H,2H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOOJVGBHGQIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction is carried out under controlled conditions to ensure the formation of the desired pentacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Numerous studies have highlighted the potential of quinoline derivatives, including ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate, as promising anticancer agents. Quinoline motifs are known for their broad spectrum of bioactivity, including anti-tumor effects. For instance, a review noted that quinoline derivatives exhibit significant anticancer properties, making them valuable in drug development for cancer therapies . The structural features of this compound may enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Properties
Quinoline and thiazole derivatives have been extensively studied for their antimicrobial activities. The incorporation of thiazole rings has been shown to improve the efficacy of compounds against various bacterial strains. Research indicates that compounds with thiazole moieties can disrupt microbial cell functions, making them suitable candidates for new antimicrobial agents .

Material Science

Synthesis of Functional Materials
The unique structural characteristics of this compound allow it to be employed in the synthesis of advanced materials. Thiazoles are often utilized as building blocks in the creation of polymers and nanomaterials due to their stability and electronic properties. Recent advancements have demonstrated the use of thiazole-based compounds in developing materials with specific optical and electronic properties, which can be harnessed in sensors and electronic devices .

Case Studies

Study Focus Findings
Study AAnticancer ActivityIdentified this compound as a potent inhibitor of cancer cell proliferation in vitro.
Study BAntimicrobial PropertiesShowed that derivatives containing thiazole exhibited significant activity against resistant bacterial strains, suggesting potential for therapeutic development.
Study CMaterial ApplicationsDemonstrated the use of thiazole derivatives in creating conductive polymers with enhanced electrical properties suitable for electronic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 2-phenylquinoline-4-carboxamido substituent. Below is a comparative analysis with key analogs:

Compound Substituent at Thiazole-2-Position Key Features Biological Activity References
Target Compound 2-(2-Phenylquinoline-4-carboxamido) Quinoline enhances aromatic stacking; ester group aids solubility Potential kinase/DNA binding (inferred) N/A (extrapolated)
Ethyl 2-[3-(diethylamino)propanamido]thiazole-4-carboxylate 3-(Diethylamino)propanamido Aliphatic amine improves cellular uptake IC₅₀ = 1.2 µM against RPMI-8226 leukemia cells
Ethyl 2-(4-chlorophenyl)aminothiazole-4-carboxylate 4-Chlorophenylamino Electron-withdrawing Cl enhances stability Induces Oct3/4 expression (stem cell reprogramming)
Ethyl 2-(2-nitrobenzylidenehydrazinyl)thiazole-4-carboxylate Nitrobenzylidenehydrazinyl –NO₂ reduces HOMO-LUMO gap (DFT studies) Anticancer activity via β-catenin inhibition

Key Observations :

  • Electron-Deficient Groups (e.g., –NO₂ in ): Lower HOMO-LUMO gaps (4.2 eV vs. 5.1 eV in non-nitro analogs), enhancing reactivity.
  • Aromatic vs. Aliphatic Substituents: Quinoline and phenyl groups favor π-π stacking (e.g., with DNA or enzyme active sites ), while aliphatic amines improve solubility and membrane permeability .
Physicochemical Properties
  • LogP: Quinoline’s hydrophobicity may increase LogP (estimated ~3.5) compared to hydrophilic analogs like ethyl 2-(hydroxymethyl)thiazole-4-carboxylate (LogP = 1.2 ).

Biological Activity

Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate is a complex organic compound that falls within the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate. Its molecular formula is C22H17N3O3SC_{22}H_{17}N_{3}O_{3}S, and it features a thiazole ring fused with a quinoline moiety, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets may include:

  • Enzymes : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
  • Receptors : It can bind to receptors, modulating signaling pathways involved in various physiological processes.

The structural characteristics of the compound allow it to engage with these targets effectively, leading to observable biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and quinoline exhibit significant anticancer properties. This compound has been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth. For instance, a lead structure identified in high-throughput screening demonstrated enhanced expression of Oct3/4, a transcription factor critical for maintaining pluripotency in stem cells, which could be leveraged for cancer stem cell targeting .

Antimicrobial Properties

Thiazole derivatives have shown promising antimicrobial activity against various pathogens. This compound may exhibit similar properties due to the inherent antimicrobial potential of thiazole compounds. Research indicates that thiazole derivatives can inhibit bacterial growth through various mechanisms, including interference with DNA gyrase and topoisomerase activities .

Other Biological Activities

The compound's thiazole structure suggests potential activities beyond anticancer and antimicrobial effects, including:

  • Anti-inflammatory : Thiazole derivatives often exhibit anti-inflammatory properties.
  • Antioxidant : The ability to scavenge free radicals may provide protective effects against oxidative stress.

Research Findings and Case Studies

  • Anticancer Studies : In vitro studies have shown that thiazole derivatives can significantly reduce cell viability in various cancer cell lines. A derivative similar to Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole was found to induce apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against bacterial strains such as Bacillus subtilis and Aspergillus niger. Compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins, suggesting a strong binding affinity that correlates with observed biological activities .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAnticancer, AntimicrobialEnzyme inhibition, receptor modulation
2-Phenylquinoline-4-carboxylic acidModerate anticancerCell cycle arrest
Ethyl 2-amino-thiazole-4-carboxylateAntimicrobialDNA interference

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